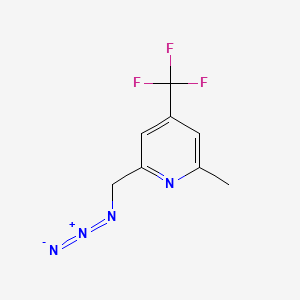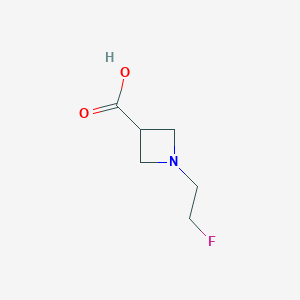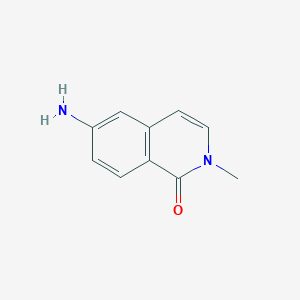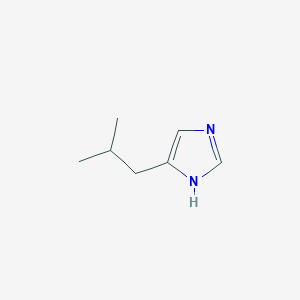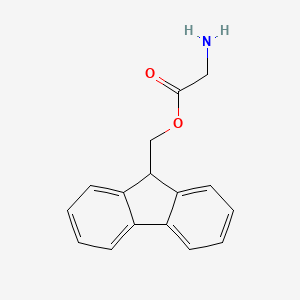![molecular formula C13H10BF3O2 B13567268 [3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid typically involves the reaction of a trifluoromethyl-substituted phenylboronic acid with a phenyl halide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: This compound can be reduced to form boronic esters or alcohols.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Phenols.
Reduction: Boronic esters or alcohols.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Catalysis: Acts as a catalyst in various organic transformations.
Biology:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Medicine:
Diagnostic Agents: Employed in the development of diagnostic agents for imaging and therapeutic applications.
Industry:
Mecanismo De Acción
The mechanism by which [3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid exerts its effects is primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura coupling. The boronic acid group interacts with palladium catalysts to facilitate the transmetalation step, which is crucial for the formation of biaryl compounds. This compound’s trifluoromethyl group enhances its reactivity and stability, making it a valuable reagent in various chemical reactions .
Comparación Con Compuestos Similares
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness: The presence of both a phenyl and a trifluoromethyl group in [3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid provides a unique combination of electronic and steric properties. This makes it more reactive and versatile compared to other similar compounds, particularly in Suzuki-Miyaura coupling reactions .
Propiedades
Fórmula molecular |
C13H10BF3O2 |
|---|---|
Peso molecular |
266.03 g/mol |
Nombre IUPAC |
[3-phenyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)11-6-10(7-12(8-11)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H |
Clave InChI |
AHJPRXJIGYTBAI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


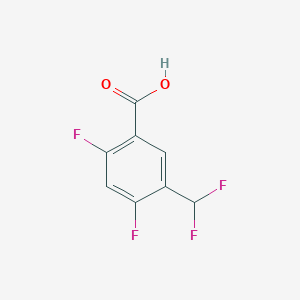

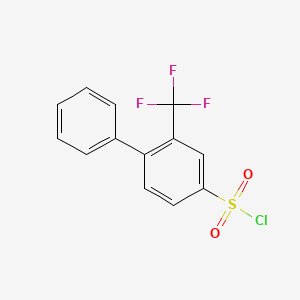
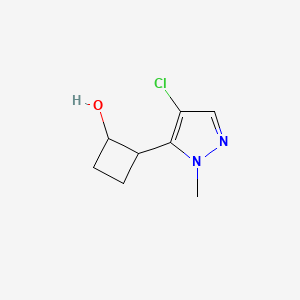
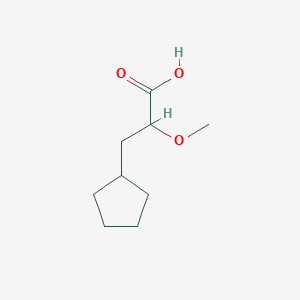
![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)

